molecular formula C16H20N2O5 B12287322 Decarbamoylmethylmitomycin A

Decarbamoylmethylmitomycin A

Cat. No.: B12287322
M. Wt: 320.34 g/mol
InChI Key: SCZWYXWRDFDZPE-UHFFFAOYSA-N
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Properties

IUPAC Name

8-(hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-7-12(20)11-10(13(21)14(7)22-3)8(6-19)16(23-4)15-9(17(15)2)5-18(11)16/h8-9,15,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWYXWRDFDZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Decarbamoylmethylmitomycin A involves complex chemical reactions due to its intricate structure. The preparation methods typically include the following steps:

Chemical Reactions Analysis

Key Reaction Intermediates

IntermediateRole in ReactionSource Citation
Hydroquinone (MMC)Reduced form of the quinone moiety
Iminium ionElectrophilic species formed after deprotonation
Quinone methideIntermediate in aziridine ring opening
Mono-alkylated DNAInitial alkylation product (N2-guanosine)
Bis-alkylated DNACross-linked product via conjugate addition

Reductive Activation Pathway

The quinone moiety undergoes one-electron reduction to form a hydroquinone intermediate. This step is critical for generating reactive species:

  • Step 1 : Reduction of the quinone (e.g., Mitomycin C) to hydroquinone 4 via thiolate or enzymatic reductants .

  • Step 2 : Elimination of the methoxy group (e.g., C9a methoxy) to form leuco-aziridinomitosene 7 , followed by tautomerization to the quinone methide 8 .

  • Step 3 : Ring opening of the aziridine to generate an electrophilic iminium ion 6 , which facilitates DNA alkylation .

DNA Alkylation and Cross-Linking

The reactive intermediates (e.g., quinone methide 8 ) drive DNA alkylation:

  • First Alkylation : Nucleophilic attack by guanine N2 at C1 of the intermediate forms mono-alkylated DNA 9 .

  • Second Alkylation : Loss of the carbamate group generates a second electrophilic site, enabling conjugate addition by DNA to form bis-alkylated cross-links 11 .

Synthetic Pathways

While direct data on Decarbamoylmethylmitomycin A is unavailable, mitomycin synthesis involves:

  • Carbamate elimination : Basic conditions or sulfonate leaving groups enable carbamate loss (e.g., Mitomycin B vs. Mitomycin C) .

  • Aziridine ring opening : Base-mediated deprotonation and elimination to form reactive intermediates .

  • Redox transformations : Oxidation/reduction steps to modulate reactivity (e.g., pyridinium dichromate) .

Reaction Conditions and Dependencies

FactorImpact on ReactionsSource Citation
Solvent (e.g., methanol)Stabilizes intermediates (e.g., PTAF⁻)
TemperatureAffects vibrational coupling and reaction rates
Enzymatic reductantsEnable activation via thiolate intermediates
pHInfluences aziridine ring opening and protonation

Critical Findings from Related Studies

  • Biswas et al. : Residue modification in enzymes (e.g., alpha-chymotrypsin) reduces catalytic activity, highlighting the role of molecular recognition in reaction optimization .

  • Liu et al. : QM/MM simulations revealed proton transfer mechanisms in deAMPylation, emphasizing the importance of histidine and threonine residues in catalysis .

  • Cavity-mediated effects : Vibrational strong-coupling in cavities alters reaction pathways (e.g., inhibition of PTA deprotection) .

Implications for this compound

While specific data on this compound is lacking, the mitomycin framework suggests:

  • Key reactivity features : Dependence on reductive activation, aziridine ring dynamics, and nucleophilic DNA attack.

  • Potential modifications : Decarbamoylation may alter carbamate elimination steps, impacting cross-linking efficiency.

  • Therapeutic implications : Similar to mitomycin C, DNA cross-linking likely underpins its anticancer activity.

Scientific Research Applications

Decarbamoylmethylmitomycin A has several scientific research applications, including:

    Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it serves as a model compound in the study of mitomycin derivatives and their potential medical applications.

    Industry: It is used in the development of new biochemical assays and analytical techniques.

Mechanism of Action

The mechanism of action of Decarbamoylmethylmitomycin A involves its interaction with cellular nucleophiles. Upon activation, it forms a highly reactive intermediate that can alkylate DNA and other cellular components. This alkylation leads to the inhibition of DNA synthesis and function, ultimately resulting in cell death . The molecular targets and pathways involved include DNA cross-linking and inhibition of thioredoxin reductase .

Comparison with Similar Compounds

Decarbamoylmethylmitomycin A is similar to other mitomycin derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biochemical properties and research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Decarbamoylmethylmitomycin A, and what analytical techniques validate its purity and structure?

  • Methodological Answer : The synthesis typically involves reductive alkylation of mitomycin derivatives followed by decarbamoylation. Key steps require inert conditions to prevent oxidative degradation. Analytical validation includes high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) coupled with mass spectrometry (MS) for structural confirmation. Ensure metric units (e.g., ppm for NMR, retention time in minutes for HPLC) and report numerical precision aligned with instrument capabilities (e.g., ±0.01 mg/mL for concentration) .

Q. How is the cytotoxicity of this compound assessed in preliminary in vitro studies?

  • Methodological Answer : Use standardized cell viability assays (e.g., MTT, CCK-8) across multiple cancer cell lines (e.g., HeLa, MCF-7) with triplicate measurements. Report IC₅₀ values to one decimal place (e.g., 2.3 ± 0.5 μM) and include positive controls (e.g., cisplatin). Normalize data to untreated cells and account for solvent effects (e.g., DMSO ≤0.1% v/v). Statistical significance (p < 0.05) should be confirmed via ANOVA with post-hoc tests .

Advanced Research Questions

Q. What experimental designs optimize the study of hypoxia-selective activation mechanisms in this compound?

  • Methodological Answer : Employ hypoxia chambers (1% O₂) to simulate tumor microenvironments. Compare reductase activity (e.g., NADPH:cytochrome c reductase assays) under normoxic vs. hypoxic conditions. Use fluorescence-based probes (e.g., pimonidazole) to confirm hypoxia induction. Design dose-response curves with staggered exposure times (6–48 hours) and incorporate inhibitors (e.g., dicoumarol) to validate enzyme-specific activation. Ensure ethical approval for biological reagents .

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify variability sources (e.g., cell passage number, assay protocols). Extract data into a comparative table (example below) and perform meta-regression to assess confounding factors (e.g., serum concentration, incubation time). Use I² statistics to quantify heterogeneity and subgroup analyses for cell-type-specific trends .
StudyCell LineIC₅₀ (μM)Assay TypeIncubation Time (h)Serum %
AHeLa1.8 ± 0.2MTT4810
BMCF-73.4 ± 0.3CCK-8725

Q. What in vivo model considerations are critical for pharmacokinetic studies of this compound?

  • Methodological Answer : Select models based on metabolic relevance (e.g., murine CYP450 isoforms). Use staggered sampling (0–24 hours post-injection) for plasma concentration-time curves. Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Include tissue distribution studies (e.g., tumor vs. liver) via LC-MS/MS. Address ethical compliance (3Rs principles) and report sample size justification (power analysis ≥80%) .

Q. How can researchers differentiate between genotoxic and non-genotoxic mechanisms of this compound-induced apoptosis?

  • Methodological Answer : Combine comet assays (DNA strand breaks) with γH2AX foci quantification (double-strand breaks). Compare results to caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) across treatment groups. Use siRNA knockdown of pro-apoptotic genes (e.g., Bax) to isolate mechanisms. Validate findings with transcriptomics (RNA-Seq) for stress-response pathways .

Methodological Frameworks for Research Design

  • For Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "In solid tumors (P), how does this compound (I) compare to mitomycin C (C) in hypoxia-targeting efficacy (O)?" .
  • For Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

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